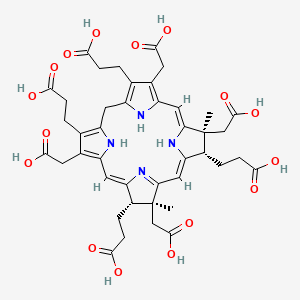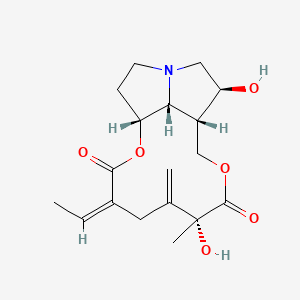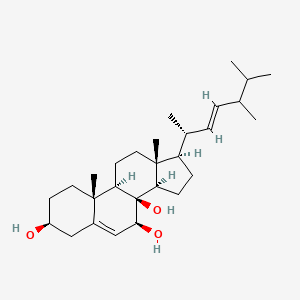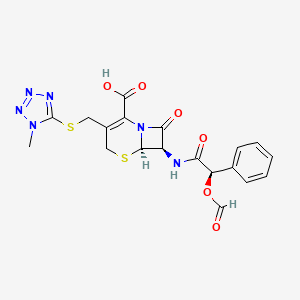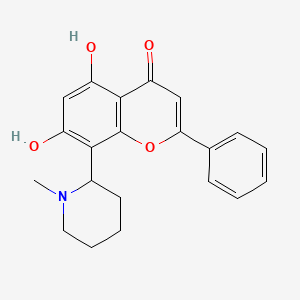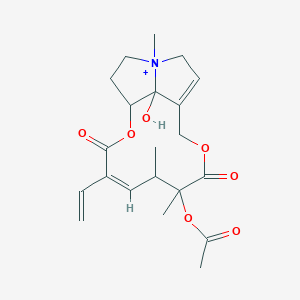
Nalfurafine
Overview
Description
Nalfurafine is a synthetic compound that acts as a selective agonist of the kappa-opioid receptor. It is primarily used as an antipruritic (anti-itch) agent and is marketed under the brand name Remitch in Japan for the treatment of uremic pruritus in individuals with chronic kidney disease undergoing hemodialysis . This compound was derived from structural modification of the opioid antagonist naltrexone and was first synthesized and characterized in 1998 .
Scientific Research Applications
Nalfurafine has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the structure-activity relationship of kappa-opioid receptor agonists.
Biology: It is used to investigate the role of kappa-opioid receptors in various biological processes, including pain modulation and itch sensation.
Medicine: this compound is clinically used to treat uremic pruritus and is being studied for its potential use in treating other types of pruritus and pain conditions.
Mechanism of Action
- Nalfurafine primarily targets the κ-opioid receptor (KOR) . This receptor is part of the opioid receptor family and is found in the central nervous system.
- This compound acts as a selective full agonist at the KOR . This means it binds to the receptor and activates it.
- Unlike other KOR agonists, this compound does not produce hallucinogenic effects in humans . This property sets it apart from some other opioids.
- Activation of the KOR by this compound influences several pathways:
- Anti-itch Effect : this compound is used as an antipruritic (anti-itch) drug . It reduces itching associated with conditions like uremic pruritus.
- Neuroinflammation Modulation : In experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis, this compound enhances myelin repair and reduces neuroinflammation .
- Elimination Half-Life : this compound has an elimination half-life of approximately 14 hours (acute) and 25–28 hours (chronic) .
- Routes of Administration : It is administered intravenously .
- Clinical Use : Approved for treating uremic pruritus in individuals with chronic kidney disease undergoing hemodialysis .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
Nalfurafine should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Nalfurafine has been used clinically in Japan for treatment of itch in kidney dialysis patients and in patients with chronic liver diseases . As of 2023, it has received approval from China’s National Medical Products Administration (NMPA) for REMITCH ® this compound hydrochloride orally disintegrating tablets . The company developed this antipruritus medication for hemodialysis patients who find that existing pruritus therapies and treatments offer insufficient efficacy . It is also being investigated as a combination therapy with an MOR ligand for pain treatment and for its effects on opioid use disorder and alcohol use disorder .
Biochemical Analysis
Biochemical Properties
Nalfurafine plays a significant role in biochemical reactions by interacting with the κ-opioid receptor (KOR). This interaction is crucial for its therapeutic effects. This compound binds to the KOR with high affinity, leading to the activation of G-protein signaling pathways . This binding results in the modulation of various downstream effectors, including adenylate cyclase, which decreases cyclic AMP levels, and ion channels, which affect cellular excitability. The interaction of this compound with KOR also influences the release of neurotransmitters, such as dopamine and serotonin, thereby affecting pain perception and mood regulation .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, this compound modulates cell signaling pathways by activating KOR, leading to changes in gene expression and cellular metabolism . This activation results in the inhibition of neurotransmitter release, which can reduce pain and pruritus. Additionally, this compound has been shown to influence cell function in renal cells by enhancing diuretic responses and limiting electrolyte losses when used in combination with standard-of-care diuretics . These effects highlight the potential of this compound in managing conditions related to fluid balance and electrolyte homeostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the κ-opioid receptor (KOR). Upon binding, this compound activates G-protein signaling pathways, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP levels . This reduction in cyclic AMP levels results in the modulation of ion channels and neurotransmitter release. This compound’s ability to selectively activate KOR without significant central nervous system adverse effects is attributed to its G-protein-biased agonism . This selective activation allows for the therapeutic benefits of this compound while minimizing potential side effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and efficacy over extended periods . In chronic liver disease patients, this compound administration led to a continuous improvement in pruritus symptoms over a follow-up period of more than 12 weeks . The long-term suppression of pruritus without significant safety problems indicates the stability and sustained efficacy of this compound in clinical use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving conscious Sprague-Dawley rats, this compound administration resulted in a marked diuresis and a decrease in mean arterial pressure . When coadministered with diuretics, this compound significantly increased urine output and decreased sodium and potassium excretion . These findings suggest that this compound enhances the diuretic response while limiting electrolyte losses, offering a new approach to managing cardiovascular conditions . High doses of this compound may lead to adverse effects, such as oral dryness and anemia, as observed in some clinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with the κ-opioid receptor (KOR). The activation of KOR by this compound leads to the modulation of adenylate cyclase activity and cyclic AMP levels . This interaction affects metabolic flux and the levels of metabolites involved in neurotransmitter release and cellular excitability. Additionally, this compound’s influence on diuretic responses suggests its involvement in renal metabolic pathways related to fluid and electrolyte balance .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with the κ-opioid receptor (KOR). Upon binding to KOR, this compound is internalized and distributed to various cellular compartments . This distribution is crucial for its therapeutic effects, as it allows this compound to modulate cell signaling pathways and neurotransmitter release. The transport and distribution of this compound also influence its localization and accumulation within specific tissues, such as the brain and kidneys .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with the κ-opioid receptor (KOR). Upon binding to KOR, this compound is directed to specific cellular compartments, including the plasma membrane and intracellular vesicles . This localization is essential for its activity and function, as it allows this compound to modulate ion channels and neurotransmitter release effectively. Additionally, post-translational modifications of this compound may influence its targeting to specific organelles and compartments within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nalfurafine is synthesized through a series of chemical reactions starting from naltrexone. The key steps involve the introduction of a cyclopropylmethyl group and the formation of a furylacrylamide moiety. The synthetic route includes the following steps:
Reduction of Naltrexone: Naltrexone is reduced to its corresponding alcohol.
Cyclopropylmethylation: The alcohol is then reacted with cyclopropylmethyl bromide to introduce the cyclopropylmethyl group.
Formation of Furylacrylamide: The intermediate is then reacted with furylacrylamide to form the final product, this compound.
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques such as crystallization and chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Nalfurafine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the furylacrylamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic applications .
Comparison with Similar Compounds
Nalfurafine is unique among kappa-opioid receptor agonists due to its high selectivity and potency. Similar compounds include:
U50,488H: Another kappa-opioid receptor agonist, but with different pharmacological properties and side effects.
Salvinorin A: A naturally occurring kappa-opioid receptor agonist with hallucinogenic effects.
Nabuphine: A mixed agonist-antagonist that acts on both kappa and mu-opioid receptors.
This compound stands out due to its lack of hallucinogenic effects and its clinical use as an antipruritic agent .
Properties
IUPAC Name |
(E)-N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O5/c1-29(23(32)7-4-18-9-13-34-16-18)20-8-10-28(33)22-14-19-5-6-21(31)25-24(19)27(28,26(20)35-25)11-12-30(22)15-17-2-3-17/h4-7,9,13,16-17,20,22,26,31,33H,2-3,8,10-12,14-15H2,1H3/b7-4+/t20-,22-,26+,27+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZZHZMWIXFATA-UEZBDDGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)C=CC7=COC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)/C=C/C7=COC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70905119 | |
| Record name | (E)-N-(17-(Cyclopropylmethyl)-4,5alpha-epoxy-3,14-dihydroxymorphinan-6beta-yl)-3-(furan-3-yl)-N-methylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152657-84-6 | |
| Record name | Nalfurafine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152657-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nalfurafine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152657846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nalfurafine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13471 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (E)-N-(17-(Cyclopropylmethyl)-4,5alpha-epoxy-3,14-dihydroxymorphinan-6beta-yl)-3-(furan-3-yl)-N-methylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NALFURAFINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC41AVD567 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-1-oxopropyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1239092.png)
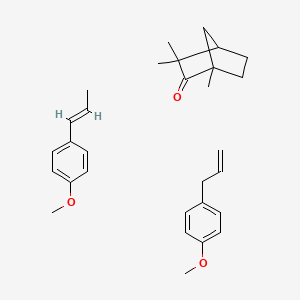
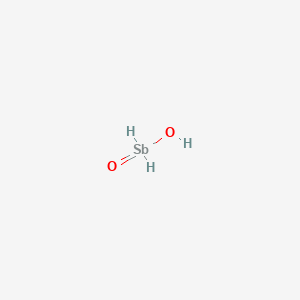
![tert-butyl (2E)-2-[4-(diethylamino)benzylidene]hydrazinecarboxylate](/img/structure/B1239095.png)


